molecular formula C10H21NO B1517344 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol CAS No. 1092300-65-6

2-[(4-Ethylcyclohexyl)amino]ethan-1-ol

Cat. No.: B1517344
CAS No.: 1092300-65-6
M. Wt: 171.28 g/mol
InChI Key: ZGBAAXUFCMHOGH-UHFFFAOYSA-N
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Description

2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. It features a cyclohexyl group attached to an amino group, which in turn is connected to an ethan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-ethylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: : The compound can be reduced to form a secondary amine.

  • Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) are typically employed.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of secondary amines.

  • Substitution: : Formation of alkyl halides or sulfonates.

Scientific Research Applications

2-[(4-Ethylcyclohexyl)amino]ethan-1-ol has several applications in scientific research:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: : The compound can be used as a reagent in biochemical assays and studies involving amino alcohols.

  • Medicine: : It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

  • Industry: : It is used in the production of various chemical products, including surfactants and polymers.

Mechanism of Action

The mechanism by which 2-[(4-Ethylcyclohexyl)amino]ethan-1-ol exerts its effects depends on its specific application

Comparison with Similar Compounds

2-[(4-Ethylcyclohexyl)amino]ethan-1-ol is similar to other amino alcohols, such as ethanolamine and propanolamine. its unique structure, particularly the presence of the 4-ethylcyclohexyl group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Similar Compounds

  • Ethanolamine: : A simple amino alcohol with two hydroxyl groups.

  • Propanolamine: : An amino alcohol with a longer alkyl chain.

  • Cyclohexylamine: : A cycloalkylamine without the hydroxyl group.

Properties

IUPAC Name

2-[(4-ethylcyclohexyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-9-3-5-10(6-4-9)11-7-8-12/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBAAXUFCMHOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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